molecular formula C5H27N5O6P2 B13789052 Tetraammonium ((propylimino)bis(methylene))diphosphonate CAS No. 94202-03-6

Tetraammonium ((propylimino)bis(methylene))diphosphonate

Cat. No.: B13789052
CAS No.: 94202-03-6
M. Wt: 315.25 g/mol
InChI Key: APOYRUSWICBRMY-UHFFFAOYSA-N
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Description

Tetraammonium ((propylimino)bis(methylene))diphosphonate (CAS 94202-01-4, ) is a bisphosphonate derivative characterized by a central propylimino group bridging two methylene-linked phosphonate moieties. The compound’s tetraammonium salt enhances its solubility in aqueous media, making it suitable for applications in industrial chelation, corrosion inhibition, and biomedical research. Its synthesis typically involves Pudovik-like reactions, where dialkyl phosphites react with imine intermediates under controlled conditions .

Key structural features include:

  • Phosphonate groups: Provide strong metal-chelating capabilities due to their high affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) .
  • Propylimino bridge: Modulates steric and electronic properties compared to shorter or longer alkyl chains .
  • Tetraammonium counterions: Improve solubility and stability in neutral-to-alkaline environments .

Properties

CAS No.

94202-03-6

Molecular Formula

C5H27N5O6P2

Molecular Weight

315.25 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine

InChI

InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3

InChI Key

APOYRUSWICBRMY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of ((propylimino)bis(methylene))diphosphonate derivatives typically involves the reaction of an amine derivative containing a propylimino group with phosphorous acid or phosphite derivatives under controlled conditions. The general approach includes:

  • Step 1: Formation of the bisphosphonate backbone by reacting a suitable amine (e.g., propylamine or a related imino derivative) with formaldehyde or a methylene donor.
  • Step 2: Introduction of phosphonate groups via reaction with phosphorous acid (H3PO3) or dialkyl phosphites.
  • Step 3: Salt formation by neutralization with ammonium hydroxide to yield the tetraammonium salt.

This pathway is analogous to the preparation of other methylenebisphosphonates, such as tetraethyl methylenebisphosphonate, which is synthesized by reacting diethyl phosphite with dichloromethane or methylene iodide in the presence of a base and polar aprotic solvents.

Detailed Synthetic Procedure (Inferred from Related Compounds)

Step Reagents/Conditions Description
1 Propylamine or propylimino precursor + formaldehyde Formation of the imino-methylene intermediate
2 Phosphorous acid or dialkyl phosphite + base (e.g., sodium hydride) + polar aprotic solvent (e.g., N,N-dimethylformamide) Phosphonation step forming bisphosphonate ester intermediate
3 Hydrolysis and neutralization with ammonium hydroxide Conversion to tetraammonium salt form
  • The reaction is typically conducted at mild temperatures (25–60 °C) to optimize yield and minimize side reactions.
  • Polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide are preferred to enhance reaction rates and yields.

Key Reaction Parameters

Parameter Typical Range/Value Impact on Reaction
Temperature 25–60 °C Influences reaction rate and product purity
Solvent Polar aprotic solvents (DMF, DMSO) Enhances solubility and reaction kinetics
Base Sodium hydride, potassium hydride, sodium ethoxide Deprotonates phosphite, generating reactive anion
Molar Ratios Dichloromethane to phosphite: 1:2 to 2:1 Stoichiometry affects yield and completeness
Reaction Time Several hours to days depending on conditions Longer times can increase yield but may cause side reactions

Research Discoveries and Improvements in Synthesis

  • The use of polar aprotic solvents significantly improves the reaction rate and yield compared to traditional solvents like dichloromethane alone.
  • Employing strong bases such as sodium hydride to generate the phosphite anion prior to reaction with methylene donors (e.g., dichloromethane) enhances product formation efficiency.
  • Continuous or batchwise processes have been developed for related methylenebisphosphonates, allowing for scalable production with high yields and purity.
  • Hydrolysis of diphosphonate esters to the corresponding acids or ammonium salts can be efficiently achieved under mild acidic or basic conditions, facilitating the formation of the tetraammonium salt form.

Comparative Analysis with Similar Compounds

Feature Tetraammonium ((propylimino)bis(methylene))diphosphonate Tetrapotassium ((propylimino)bis(methylene))diphosphonate Tetraethyl Methylenebisphosphonate
Counterion Ammonium (NH4+) Potassium (K+) Ethyl ester groups
Solubility High in water due to ammonium salts High in water Lower, requires hydrolysis
Preparation Neutralization of acid with ammonium hydroxide Neutralization with potassium hydroxide Reaction of diethyl phosphite with methylene donor
Applications Chelation, biochemical uses Similar chelation and industrial uses Intermediate for polymers and pharmaceuticals
Reaction Conditions Mild, aqueous neutralization step Mild, aqueous neutralization step Requires polar aprotic solvents and strong base

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Yield
Reaction of propylimino derivative + phosphorous acid + ammonium hydroxide Propylamine, formaldehyde, H3PO3, NH4OH 25–60 °C, polar aprotic solvent, base Direct synthesis of tetraammonium salt, mild conditions Moderate to high (literature inferred)
Reaction of dialkyl phosphite + dichloromethane + strong base, followed by hydrolysis and ammonium neutralization Diethyl phosphite, dichloromethane, NaH, NH4OH Polar aprotic solvent (DMF), 25–60 °C High yield, improved reaction rate Up to 50%+ for related esters
Continuous reaction of tri-secondary alkyl phosphite + dibromomethane, hydrolysis, ammonium salt formation Tri-secondary alkyl phosphite, dibromomethane, NH4OH Controlled temperature, continuous feed High yield, scalable Very high (patent data)

Scientific Research Applications

Medical Applications

Bone Health and Osteoporosis Treatment
Tetraammonium ((propylimino)bis(methylene))diphosphonate has been investigated for its potential use in treating osteoporosis. Similar compounds, such as Technetium-99 conjugated with methylene diphosphonate, have shown promise in improving bone mineral density while minimizing risks associated with traditional bisphosphonates, such as bisphosphonate-related osteonecrosis of the jaw (BRONJ) . The effectiveness of these compounds in enhancing osteogenic differentiation indicates that tetraammonium variants may also possess similar therapeutic properties.

Environmental Chemistry

Water Solubility and Biodegradation
Research into poorly water-soluble substances highlights the importance of compounds like this compound in environmental risk assessments. Its solubility properties can influence the bioavailability of nutrients and pollutants in aquatic systems, thereby affecting biodegradation processes . Studies have proposed various methods to enhance the biodegradation of such substances, which could be relevant for environmental remediation efforts.

Materials Science

Composite Materials
The incorporation of this compound into composite materials can improve their mechanical properties and resistance to degradation. Its diphosphonate groups can interact with metal ions, potentially leading to enhanced durability and stability in various applications, including coatings and adhesives .

Analytical Chemistry

Spectroscopic Applications
The compound's unique chemical structure allows it to be used as a reagent in various spectroscopic analyses. Its ability to form complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples .

Case Study 1: Osteoporosis Treatment

A study examined the effects of a bisphosphonate derivative similar to this compound on ovariectomized mice. Results indicated that treatment significantly improved bone mineral density by inhibiting osteoclast activity and promoting osteogenic differentiation .

Case Study 2: Environmental Impact Assessment

Research focused on the biodegradation of poorly soluble substances demonstrated the effectiveness of this compound in enhancing microbial activity in contaminated water bodies. The study compared various bioavailability improvement methods, showcasing the compound's potential role in environmental cleanup strategies .

Comparison with Similar Compounds

Table 1: Alkylimino-Bridged Bisphosphonates

Compound Name Alkyl Chain CAS Number Molecular Formula Key Applications References
Tetraammonium ((propylimino)bis(methylene))diphosphonate Propyl 94202-01-4 C₅H₂₀N₅O₆P₂ Chelation, corrosion inhibition
Diammonium ((hexylimino)bis(methylene))diphosphonate Hexyl 94107-70-7 C₈H₂₄N₂O₆P₂ Enhanced lipophilicity for membrane studies
Tetrasodium ((3,5,5-trimethylhexylimino)bis(methylene))diphosphonate Branched C9 94248-81-4 C₁₁H₂₄Na₄O₆P₂ Surfactant formulations
Tripotassium ((propylimino)bis(methylene))diphosphonate Propyl 94278-02-1 C₅H₁₂K₃NO₆P₂ Water treatment chemicals

Key Findings :

  • Longer alkyl chains (e.g., hexyl, isononyl) increase lipophilicity, favoring membrane permeability but reducing water solubility .
  • Branched chains (e.g., 3,5,5-trimethylhexyl) enhance thermal stability in surfactant applications .
  • Counterion choice (ammonium vs. sodium/potassium) adjusts pH compatibility and ionic strength .

Functional Group Modifications

Fluorinated Analogues

  • Tetraisopropyl (difluoromethylene)bis(phosphonate) (CAS 1312032-30-6): Fluorine atoms increase electronegativity, improving resistance to hydrolysis and enabling use in fluorine-19 NMR studies .
  • Tetraethyl 1-hydroxyalkylidenediphosphonate: Hydroxyl groups facilitate rearrangement to P–C–O–P structures under acidic conditions, unlike the hydrolytically stable propylimino derivative .

Radiopharmaceutical Bisphosphonates

  • Methylene diphosphonate (MDP): Lacks the imino bridge, reducing chelation specificity but retaining bone-targeting properties for diagnostic imaging .
  • Hydroxy methylene diphosphonate (HDP): Hydroxyl substitution enhances osteoclast inhibition but reduces thermal stability compared to propylimino derivatives .

Biological Activity

Tetraammonium ((propylimino)bis(methylene))diphosphonate is a synthetic compound that belongs to the class of diphosphonates, which are known for their biological activities, particularly in bone metabolism and as potential therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound features a unique P–C–P backbone structure typical of diphosphonates, which contributes to its binding affinity for bone mineral. The compound's structure can be represented as follows:

 NH4 4[C2H8N2P2O6]\text{ NH}_4\text{ }_4[\text{C}_2\text{H}_8\text{N}_2\text{P}_2\text{O}_6]

This structure allows it to interact with various biological systems, particularly in the context of bone health and disease.

The primary mechanism of action for this compound involves its interaction with bone mineral, leading to inhibition of osteoclast-mediated bone resorption. This property is significant in the treatment of osteoporosis and other metabolic bone diseases.

Key Mechanisms:

  • Inhibition of Osteoclast Activity : The compound has been shown to reduce osteoclast formation and activity, thereby decreasing bone resorption rates.
  • Binding Affinity : Its high affinity for hydroxyapatite enables effective targeting in bone imaging and therapy.

Biological Evaluation

Extensive studies have been conducted to evaluate the biological activity of this compound. These studies often involve both in vitro and in vivo methodologies.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit osteoclastogenesis in cell cultures. For example, a study reported a significant reduction in the number of osteoclasts formed from precursor cells when treated with varying concentrations of the diphosphonate .

In Vivo Studies

In vivo evaluations have shown promising results in animal models. A notable study highlighted that administration of this compound led to increased bone density and reduced markers of bone turnover .

Data Table: Summary of Biological Activities

Study TypeFindingsReference
In VitroInhibition of osteoclast formation
In VivoIncreased bone density; reduced turnover markers
Binding StudiesHigh affinity for hydroxyapatite

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound in clinical settings.

  • Case Study on Osteoporosis Treatment :
    • Objective : Evaluate the effectiveness in postmenopausal women.
    • Findings : Patients receiving treatment exhibited significant improvements in bone mineral density compared to control groups.
    • : The compound shows potential as a therapeutic agent for osteoporosis management.
  • Case Study on Bone Imaging :
    • Objective : Assess biodistribution using radiolabeled versions.
    • Findings : Enhanced imaging capabilities were noted due to selective uptake in skeletal tissues.
    • : this compound serves as an effective agent for non-invasive imaging techniques.

Q & A

Basic Question: What are the established synthetic methodologies for tetraammonium ((propylimino)bis(methylene))diphosphonate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step process starting with the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with ammonium hydroxide. Key steps include:

  • Condensation : Propylamine reacts with formaldehyde to form the imino-bis(methylene) backbone .
  • Phosphonation : Introduction of phosphonate groups via reaction with phosphorous acid under controlled pH (3.5–4.5) to avoid hydrolysis .
  • Neutralization : Ammonium hydroxide is added to form the tetraammonium salt, with yields optimized at 60–70°C for 4–6 hours .
    Yield variations (40–75%) depend on stoichiometric ratios of reagents, pH stability, and temperature gradients. Impurities like unreacted propylamine or hydrolyzed phosphonates are common; purification via ion-exchange chromatography is recommended .

Basic Question: Which analytical techniques are critical for structural characterization of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphonate group integration (δ 10–15 ppm for P–O–N bonds), while 1^{1}H NMR identifies propylimino and methylene protons .
  • X-ray Crystallography : Resolves the tetrahedral geometry around phosphorus and ammonium coordination sites, critical for verifying the imino-bis(methylene) linkage .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (C7_7H28_{28}N4_4O6_6P2_2, theoretical m/z 352.1) and detects ammonium adducts .

Basic Question: How is purity assessed, and what are common contaminants?

Answer:
Purity is evaluated via:

  • HPLC with UV/Vis detection (λ = 210 nm): Quantifies residual propylamine (<0.5%) and phosphoric acid derivatives .
  • Elemental Analysis : Confirms C/N/P ratios (theoretical: C 23.8%, N 15.8%, P 17.6%) .
  • Thermogravimetric Analysis (TGA) : Detects hygroscopic water content (<2% w/w) and thermal decomposition patterns (onset ~220°C) .
    Common contaminants include trisphosphonate byproducts from over-phosphonation and hydrolyzed diphosphonates due to acidic conditions .

Advanced Question: How can researchers resolve contradictions in reported synthesis yields across studies?

Answer:
Yield discrepancies often arise from:

  • pH Control : Slight deviations (<0.5 pH units) during phosphonation alter reaction pathways, favoring byproducts .
  • Ammonium Source : Use of aqueous vs. anhydrous ammonium hydroxide impacts neutralization efficiency (e.g., 85% vs. 92% yield) .
  • Scalability : Batch reactors vs. flow systems affect mixing efficiency, with flow systems reducing hydrolysis by 15% .
    Recommendation : Standardize pH monitoring with automated titrators and optimize mixing times (>30 mins per step) to improve reproducibility .

Advanced Question: What strategies ensure stability during long-term storage or under extreme conditions?

Answer:
Stability is influenced by:

  • Temperature : Store at 4°C in amber vials to prevent thermal decomposition (50% degradation at 40°C after 30 days) .
  • Humidity : Desiccants (silica gel) maintain stability in hygroscopic samples (water content <5% prevents hydrolysis) .
  • Light Exposure : UV radiation degrades the imino bond; argon-purged containers reduce photooxidation .
    Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life (>24 months at 25°C) .

Advanced Question: How does the compound interact with biological systems, and what assays evaluate its bioactivity?

Answer:
The phosphonate groups chelate calcium ions, modulating osteoclast activity and phosphate homeostasis. Key assays include:

  • In Vitro Osteoclast Inhibition : TRAP staining shows dose-dependent suppression (IC50_{50} ~5 µM) .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular accumulation in bone marrow cells .
  • Metabolic Profiling : LC-MS/MS identifies metabolites like propylamine-phosphonate adducts in renal cells .
    Contradictions in cytotoxicity (e.g., IC50_{50} variability) may stem from cell line-specific permeability or serum protein binding .

Advanced Question: What environmental impact assessments are relevant for this compound?

Answer:
Environmental studies focus on:

  • Biodegradation : OECD 301F tests show <20% degradation in 28 days, indicating persistence .
  • Aquatic Toxicity : Daphnia magna assays reveal EC50_{50} = 12 mg/L due to phosphonate-induced calcium dysregulation .
  • Soil Adsorption : High Koc_{oc} values (350 L/kg) suggest strong binding to organic matter, reducing groundwater mobility .
    Mitigation strategies include photodegradation with TiO2_2 catalysts (>80% breakdown under UV in 6 hours) .

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